molecular formula C9H10BrNO3 B14030523 Methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate

Methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate

Cat. No.: B14030523
M. Wt: 260.08 g/mol
InChI Key: YLXRCHCPANSDRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate ( Molecular Weight: 260.08 g/mol) is a high-purity pyridine-based ester compound designed for advanced research and development . Its molecular structure features a bromine atom at the 5-position and a methoxy group at the 2-position of the pyridine ring, alongside an acetate ester moiety, making it a valuable synthetic intermediate . The electron-donating methoxy group influences the electronic properties of the ring, which can be crucial for its reactivity in further synthetic transformations . This compound is primarily used as a key building block in organic and medicinal chemistry, particularly in the synthesis of more complex molecules for pharmaceutical applications . The bromine atom on the pyridine ring serves as a reactive handle, allowing the compound to undergo various cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds . It can also participate in substitution reactions with nucleophiles, enabling structural diversification . Researchers can employ several established methods for its preparation, including directed lithiation and bromination of 4-methoxypyridine using strong bases like lithium tetramethylpiperidide (LTMP), or via organometallic routes involving Grignard reagent formation, with reported yields as high as 81% after purification . Attention: For research use only. Not for human or veterinary use.

Properties

Molecular Formula

C9H10BrNO3

Molecular Weight

260.08 g/mol

IUPAC Name

methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate

InChI

InChI=1S/C9H10BrNO3/c1-13-8-3-6(4-9(12)14-2)7(10)5-11-8/h3,5H,4H2,1-2H3

InChI Key

YLXRCHCPANSDRL-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=C1)CC(=O)OC)Br

Origin of Product

United States

Preparation Methods

Directed Lithiation and Bromination of 4-Methoxypyridine

One established method begins with 4-methoxypyridine, which undergoes C-2 lithiation using a strong base such as lithium tetramethylpiperidide (LTMP). Subsequent bromination yields 2-bromo-4-methoxypyridine, a key intermediate for further functionalization. This intermediate can be further treated with LTMP and electrophiles like dimethylformamide (DMF) to introduce aldehyde functionality at the C-3 position. Reduction of the aldehyde to the corresponding alcohol and subsequent transformations lead to substituted alkoxypyridines, including bromo-substituted derivatives.

Key reaction conditions and yields:

Step Reagents/Conditions Yield (%)
Lithiation of 4-methoxypyridine Lithium tetramethylpiperidide (LTMP), -78°C Not specified
Bromination 1,2-Dibromotetrachloroethane Not specified
Formylation (DMF) LTMP, DMF Not specified
Reduction to alcohol Sodium borohydride Overall 70% yield for aldehyde to alcohol
Cyclization to dioxino-pyridine Acidic conditions 72%

This method is notable for its regioselectivity and moderate to good yields, providing a route to 5-bromo-2-methoxypyridine derivatives.

Halogenation and Esterification Approaches

Another approach involves bromination of methoxypyridine derivatives followed by esterification of the acetyl side chain. For example, bromination of 5-bromo-2-methoxypyridine under controlled conditions, followed by reaction with methyl bromoacetate or related reagents, can yield methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate.

A reported experimental procedure includes:

  • Formation of a Grignard reagent from 5-bromo-2-methoxypyridine using isopropylmagnesium chloride and n-butyllithium at 0°C,
  • Quenching with molecular iodine to introduce the bromo substituent,
  • Purification by silica gel chromatography to isolate the desired product with yields around 81%.

This method highlights the utility of organometallic intermediates in constructing brominated methoxypyridine esters.

Palladium-Catalyzed Cross-Coupling Reactions

Data Table Summarizing Key Preparation Methods

Method Starting Material(s) Key Reagents/Conditions Yield (%) Notes
Directed lithiation + bromination + formylation 4-Methoxypyridine LTMP, 1,2-dibromotetrachloroethane, DMF, NaBH4 ~70% (overall aldehyde to alcohol) Regioselective lithiation, multi-step intermediate synthesis
Grignard formation + iodine quench 5-Bromo-2-methoxypyridine Isopropylmagnesium chloride, n-BuLi, I2, THF 81% Organometallic route, low temperature, chromatography purification
Pd-catalyzed cross-coupling 5-Bromo-2-methoxypyridine + aryl/alkyl partners Pd catalyst, NaOtBu or Na2CO3, toluene or dioxane, 20-100°C 33-46.5% Versatile for substitution, moderate yields, inert atmosphere required

Research Outcomes and Industrial Relevance

  • The directed lithiation method offers precise control over substitution patterns on the pyridine ring, essential for synthesizing complex derivatives with high regioselectivity.
  • Organometallic methods involving Grignard reagents provide high yields and purity, suitable for laboratory-scale synthesis and potentially scalable with proper controls.
  • Palladium-catalyzed cross-coupling reactions enable structural diversification, though yields are moderate and reaction conditions require inert atmospheres and elevated temperatures, which may influence industrial scalability.
  • No direct large-scale industrial synthesis of this compound was found, but related brominated methoxypyridine intermediates are produced on scale for pharmaceutical applications, indicating potential for scale-up with optimization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

While the search results do not provide information specifically for "Methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate", some results discuss a related compound, "Ethyl 2-(2-methoxypyridin-4-yl)acetate," and its applications in scientific research. Information on "MK-8189" is also present in the search results.

Here's a summary of the applications of Ethyl 2-(2-methoxypyridin-4-yl)acetate:

Scientific Research Applications

Ethyl 2-(2-methoxypyridin-4-yl)acetate is a pyridine derivative with the CAS number 847375-45-5. It is used in scientific research across multiple disciplines. Its structure includes a methoxy group at the 2-position of the pyridine ring, which is crucial for its biological activity.

Chemistry It serves as a building block in synthesizing more complex organic molecules and as a reagent in various chemical reactions.

Biology The compound is studied for its potential biological activities and interactions with biomolecules. Its biological activity is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. As a ligand, the compound modulates the activity of various receptors involved in cellular signaling pathways and has been observed to inhibit key enzymes in metabolic pathways, potentially affecting processes like cell proliferation and apoptosis.

Medicine Research explores its potential therapeutic applications, including its use as a precursor in synthesizing pharmaceutical compounds.

Industry It is utilized in developing new materials and as an intermediate in producing agrochemicals and other industrial products.

Biological activities

Ethyl 2-(2-methoxypyridin-4-yl)acetate has diverse biological activities and has shown potential in various biological assays.

Anticancer Activity In vitro studies demonstrated that this compound inhibits the proliferation of non-small cell lung cancer (NSCLC) cells by suppressing the EGFR/PI3K/AKT/mTOR signaling pathway, leading to reduced cell migration and invasion, as well as inducing cell cycle arrest and apoptosis.

Antimicrobial Activity In a study evaluating various analogues, this compound exhibited activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Detailed Findings This compound significantly inhibited the growth of NSCLC cells in vitro, indicating its potential as a therapeutic agent in cancer treatment. The mechanism involves disruption of critical signaling pathways that control cell survival and proliferation. In antimicrobial testing against MRSA, the compound displayed an MIC of 12.5 µg/mL, indicating strong activity compared to traditional antibiotics like vancomycin; however, it showed no significant antifungal activity against Candida species even at high concentrations.

Comparison with Similar Compounds Ethyl 2-(2-methoxypyridin-4-yl)acetate can be compared with other similar compounds, such as:

  • Mthis compound: This compound has a methyl ester group instead of an ethyl ester group, which may affect its reactivity and properties.
  • Ethyl 2-(2-hydroxypyridin-4-yl)acetate: The presence of a hydroxyl group instead of a methoxy group can significantly alter the compound’s chemical behavior and biological activity.
Activity TypeTarget Organism/Cell LineMIC (µg/mL)IC50 (µM)Reference
AnticancerNSCLC Cell LinesN/A27.1
AntimicrobialMRSA12.5N/A
AntifungalCandida spp.>800N/A

MK-8189

Mechanism of Action

The mechanism of action of Methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting their activity. The presence of the bromine atom and methoxy group can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of Methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate differ primarily in substituents on the pyridine ring. Key comparisons include:

Methyl 2-(5-bromo-2-chloropyridin-4-yl)acetate

  • Molecular Formula: C₈H₇BrClNO₂
  • Substituents : 5-Br, 2-Cl, 4-CH₂COOCH₃
  • Key Differences :
    • The chlorine atom at position 2 is electron-withdrawing, reducing the pyridine ring’s electron density compared to the methoxy group in the target compound.
    • This substitution may enhance electrophilic reactivity at the bromine site, making it more amenable to cross-coupling reactions.

Methyl 2-(5-bromo-4-methylpyridin-2-yl)acetate

  • Molecular Formula: C₉H₁₀BrNO₂
  • Substituents : 5-Br, 4-CH₃, 2-CH₂COOCH₃
  • The lack of a methoxy group reduces hydrogen-bonding capacity compared to the target compound.

Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate

  • Structure : Tetrazole ring fused to a hydroxyphenyl group.
  • Key Differences :
    • The tetrazole ring enables diverse coordination modes in metal-organic frameworks, unlike the pyridine-based esters .
    • Intramolecular O–H⋯N hydrogen bonds and π-π interactions in the crystal lattice suggest stronger supramolecular interactions compared to pyridine esters .

Structural and Functional Comparison Table

Compound Name Molecular Formula Substituents (Pyridine/Tetrazole Positions) Molecular Weight Key Properties/Inferences
This compound C₉H₁₀BrNO₃ 5-Br, 2-OCH₃, 4-CH₂COOCH₃ 260.09 (calc.) Electron-rich pyridine; potential H-bonding via OCH₃
Methyl 2-(5-bromo-2-chloropyridin-4-yl)acetate C₈H₇BrClNO₂ 5-Br, 2-Cl, 4-CH₂COOCH₃ 264.51 (calc.) Higher electrophilicity; Cl enhances reactivity
Methyl 2-(5-bromo-4-methylpyridin-2-yl)acetate C₉H₁₀BrNO₂ 5-Br, 4-CH₃, 2-CH₂COOCH₃ 244.08 Steric hindrance at position 4
Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate C₁₀H₁₀N₄O₃ Tetrazole-2-yl, 2-hydroxyphenyl 250.22 Strong H-bonding and π-π stacking

Research Findings and Inferences

In contrast, the chloro-substituted analog may favor electrophilic aromatic substitution.

Hydrogen Bonding : The methoxy group could participate in weak hydrogen bonding, similar to the hydroxyphenyl-tetrazole compound’s O–H⋯N interactions . This property might influence crystallization behavior or solubility.

Synthetic Utility : The bromine atom in all analogs positions them as candidates for further functionalization. However, steric effects in the 4-methyl derivative may limit reactivity compared to the target compound.

Biological Activity

Methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C₉H₈BrNO₃
  • IUPAC Name : this compound
  • CAS Number : 25213095

The presence of the bromine atom and methoxy group on the pyridine ring contributes to the compound's reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to its ability to act as a ligand. It binds to specific receptors or enzymes, modulating their activity and leading to various biological effects. The mechanism involves:

  • Receptor Binding : The compound interacts with specific molecular targets, which can include enzymes involved in metabolic pathways.
  • Enzyme Modulation : By binding to these enzymes, it can enhance or inhibit their activity, affecting cellular processes such as proliferation and apoptosis.

Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For example, studies have shown that certain pyridine derivatives can induce cell cycle arrest and apoptosis in cancer cells, particularly in leukemia cell lines like MV4:11 .

CompoundCell LineGI50 (nM)Selectivity Ratio
This compoundMV4:1138210-fold over K562

Antibacterial Activity

Pyridine derivatives have also been reported to possess antibacterial properties. This compound may exhibit similar activities against resistant bacterial strains. For instance, related compounds have shown significant inhibition against pathogens like Staphylococcus aureus and Escherichia coli .

Case Studies and Research Findings

  • Study on Antiproliferative Activity :
    • A study evaluated a series of pyridine-based compounds for their antiproliferative effects. This compound was included in the analysis and demonstrated potent activity against MV4:11 cells, indicating its potential as an anticancer agent .
  • Antibacterial Evaluation :
    • In another investigation, pyridine derivatives were assessed for their antibacterial efficacy. The results highlighted that compounds with similar structures exhibited varying degrees of effectiveness against resistant bacterial strains, suggesting that this compound could be further explored for its antibacterial properties .
  • Structure-Activity Relationship (SAR) :
    • The SAR analysis revealed that modifications on the pyridine ring significantly affect the biological activity of these compounds. For instance, the introduction of electron-withdrawing groups like bromine enhances binding affinity and biological efficacy .

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